molecular formula C11H8F3NO4 B12883411 (5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-53-0

(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12883411
CAS No.: 918543-53-0
M. Wt: 275.18 g/mol
InChI Key: IHVTWJKOXIXBCF-QMMMGPOBSA-N
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Description

(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazolidine family. This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid typically involves the condensation of chiral amino alcohols with aldehydes or ketones. One common method includes the use of α-trifluoromethylated methyl isocyanide and a polar double bond in the presence of silver carbonate (Ag2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted oxazolidines.

Scientific Research Applications

(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid imparts unique chemical and biological properties, making it more potent in certain applications compared to its analogues. This structural feature enhances its stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N2O3, with a molecular weight of approximately 292.22 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activity.

PropertyValue
Molecular FormulaC12H10F3N2O3
Molecular Weight292.22 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

Anticancer Activity

Recent studies have demonstrated that oxazolidine derivatives exhibit significant anticancer properties. For instance, a study involving various oxazolidine derivatives indicated that compounds with similar structures to this compound showed promising results against different cancer cell lines.

  • Cell Viability Assays : The cytotoxic effects of oxazolidine derivatives were evaluated using MTT assays on A549 human lung adenocarcinoma cells. The results indicated that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 8 to 15 µM, suggesting a potent anticancer effect .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of DNA damage leading to apoptosis. For example, compounds similar to (5S)-2-oxo showed significant DNA fragmentation in treated cancer cells compared to untreated controls .

Antimicrobial Activity

In addition to their anticancer properties, oxazolidine derivatives have been studied for their antimicrobial activity. Research has indicated that these compounds possess significant antibacterial properties against various strains of bacteria:

  • In Vitro Studies : A study evaluated the antibacterial activity of several oxazolidine derivatives against Staphylococcus aureus and Enterococcus faecalis. Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
  • Comparison with Standard Antibiotics : The antibacterial efficacy was compared with standard antibiotics such as vancomycin and linezolid. Some derivatives demonstrated comparable or superior activity against resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer potential of (5S)-2-oxo derivatives in vitro against glioblastoma cell lines. The study found that treatment led to a significant decrease in cell viability and increased markers of apoptosis when compared to control groups. This highlights the potential for (5S)-2-oxo compounds in cancer therapy .

Case Study 2: Antimicrobial Properties

In another study assessing the antimicrobial properties of oxazolidine derivatives, researchers found that specific modifications in the structure significantly enhanced antibacterial activity. The introduction of electron-withdrawing groups like trifluoromethyl was particularly effective in increasing potency against gram-positive bacteria .

Properties

CAS No.

918543-53-0

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)6-2-1-3-7(4-6)15-5-8(9(16)17)19-10(15)18/h1-4,8H,5H2,(H,16,17)/t8-/m0/s1

InChI Key

IHVTWJKOXIXBCF-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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